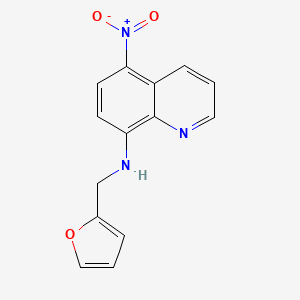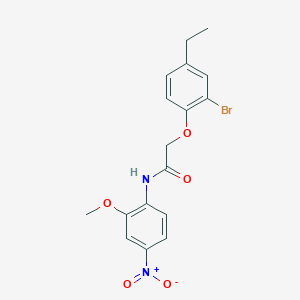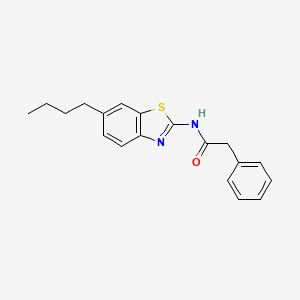![molecular formula C17H19BrN2O3S B4071850 2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B4071850.png)
2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide
描述
2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide is an organic compound characterized by the presence of a bromophenyl group, a sulfonylamino group, and a propan-2-ylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 4-bromobenzenesulfonyl chloride, is prepared by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride is then reacted with 4-propan-2-ylphenylamine in the presence of a base such as triethylamine to form the sulfonylamide intermediate.
Acetylation: The final step involves the acetylation of the sulfonylamide intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfonyl group can participate in redox reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfonyl group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
科学研究应用
2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonylation and acetylation reactions.
作用机制
The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The acetyl group may also participate in acetylation reactions, affecting protein function and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-[(4-bromophenyl)sulfonylamino]-N-(4-fluoro-3-nitrophenyl)acetamide
- 2-[(4-bromophenyl)sulfonylamino]-N-(4-methoxybenzyl)acetamide
Uniqueness
2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide is unique due to the presence of the propan-2-ylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
属性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12(2)13-3-7-15(8-4-13)20-17(21)11-19-24(22,23)16-9-5-14(18)6-10-16/h3-10,12,19H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRCIQXKDVZNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071768.png)

![N-(2-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4071777.png)
![2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide](/img/structure/B4071796.png)
![3-(3-fluorophenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B4071798.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B4071811.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4071822.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B4071829.png)
![2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4071844.png)

![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4071870.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4071874.png)
![(2-Methoxy-3-methylphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B4071878.png)

